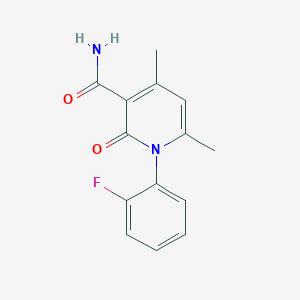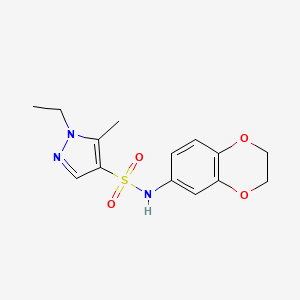![molecular formula C19H13Cl2NO2 B5294181 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5294181.png)
2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate, also known as DCQA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DCQA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
作用机制
The exact mechanism of action of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate is not fully understood. However, it has been proposed that 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate exerts its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
实验室实验的优点和局限性
One advantage of using 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in lab experiments is its ability to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. This makes it a promising compound for further research into potential therapeutic applications. However, one limitation of using 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in lab experiments is its low yield, which can make it difficult to obtain sufficient quantities for research purposes.
未来方向
There are several future directions for research on 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate. One area of research could focus on optimizing the synthesis method to increase the yield of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate. Another area of research could focus on investigating the mechanism of action of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in more detail. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in the treatment of cancer, inflammation, and microbial infections.
合成方法
The synthesis method of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate involves the reaction of 2-(2,3-dichlorophenyl)vinylamine with 8-hydroxyquinoline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate obtained from this method is around 50%.
科学研究应用
2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
[2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c1-12(23)24-17-7-3-5-14-9-11-15(22-19(14)17)10-8-13-4-2-6-16(20)18(13)21/h2-11H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQMTVAWBHFCIX-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-yl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)

![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)


![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)

![ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate acetate (salt)](/img/structure/B5294155.png)
![ethyl [{5-[2-amino-3-cyano-6-(1H-pyrrol-3-yl)pyridin-4-yl]pyrimidin-2-yl}(methyl)amino]acetate](/img/structure/B5294157.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5294164.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one](/img/structure/B5294171.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5294185.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5294196.png)